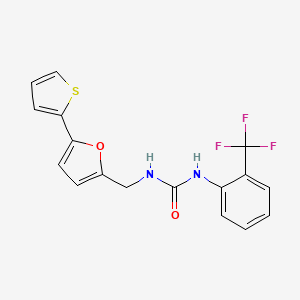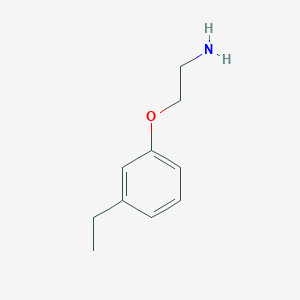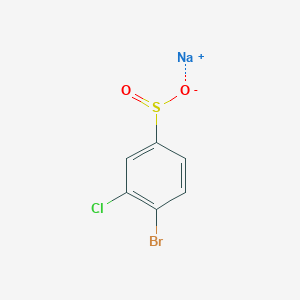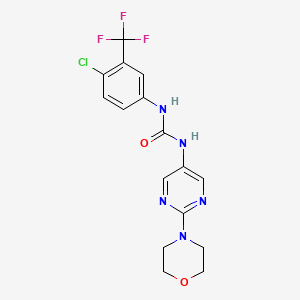![molecular formula C23H17F3N2O4 B2493182 3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005271-19-1](/img/structure/B2493182.png)
3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation reactions, where precursor molecules undergo a series of transformations to form complex cyclic structures. For example, the [3+3]-cyclocondensation of dibenzoyl derivatives with aminofurans produces furo[2,3-b]pyridines, which share a similar approach to synthesizing compounds with intricate ring systems like the one (Antonov, Dmitriev, & Maslivets, 2021).
Molecular Structure Analysis
The structural exploration of compounds typically involves X-ray diffraction and DFT calculations to determine the favored isomer structures and optimize the molecular geometry. A study on a related compound revealed the diketo monomer as the favored tautomer isomer structure, highlighting the importance of structural determination in understanding chemical behavior (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can result in a variety of structural and functional modifications. For instance, reactions with N-unsubstituted cyclic enamines show a different scheme characteristic of such interactions, leading to novel preparative methods for the synthesis of targeted molecules (Lindgren et al., 2013).
Physical Properties Analysis
The physical properties of related compounds, such as crystallinity and molecular orientation, significantly affect their application potential. A study on dibenzoyl-1H-pyrrole-2,3-dione derivatives indicated that their less crystalline thin films with disordered chain orientation can still achieve high mobility in organic thin film transistors, underscoring the impact of physical properties on material performance (Li et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are crucial for determining the compound's potential applications. The high thermal stability of related organic compounds in an open atmosphere, as demonstrated through spectral and thermal characterization, provides insights into the robustness of such molecules for various applications (Prasad et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of complex heterocyclic compounds, including those related to the specified compound, often involves multistep reactions that can include cycloaddition, oxidation, and functionalization steps. These methods can be used to create molecules with potential pharmacological activities, demonstrating the importance of these compounds in drug discovery and medicinal chemistry. For example, the synthesis of pyrrole- and furan-derived compounds has been extensively studied for their potential in creating biologically active molecules (Adams et al., 2005; Kollenz et al., 1972).
Potential Biological Activities
Compounds with structures similar to the one mentioned often exhibit a range of biological activities, making them valuable in the development of new therapeutic agents. For instance, pyrrole and furan derivatives have been investigated for their antibacterial and anti-inflammatory properties, highlighting the potential use of such compounds in treating various diseases (Hamed et al., 2020; Pyrroles as inhibitors of p38 kinase, S. D. de Laszlo et al., 1998).
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-2-(4-methylphenyl)-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O4/c1-13-4-8-16(9-5-13)28-19(17-3-2-12-31-17)18-20(32-28)22(30)27(21(18)29)15-10-6-14(7-11-15)23(24,25)26/h2-12,18-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIPTGSIYCIGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{[(6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B2493103.png)
![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)
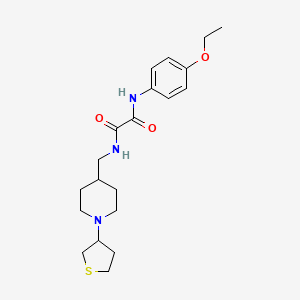
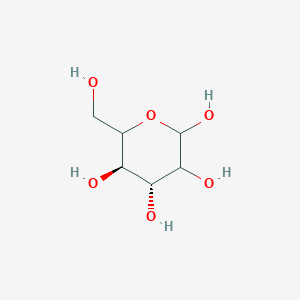
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)
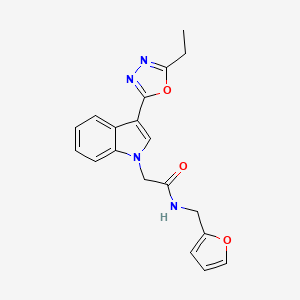
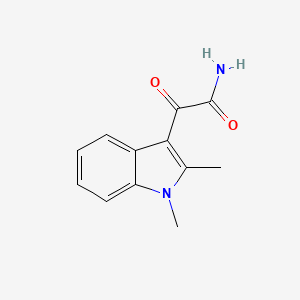
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)
